molecular formula C15H14O2 B184856 Methyl 3-(4-methylphenyl)benzoate CAS No. 114772-33-7

Methyl 3-(4-methylphenyl)benzoate

Cat. No.: B184856
CAS No.: 114772-33-7
M. Wt: 226.27 g/mol
InChI Key: HCYLHRKOAGCJRM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzoate group attached to a methyl group and a 4-methylphenyl group, making it a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methylphenyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(4-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3-(4-methylphenyl)benzoic acid and methanol.

    Reduction: 3-(4-methylphenyl)benzyl alcohol or 3-(4-methylphenyl)benzaldehyde.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of methyl 3-(4-methylphenyl)benzoate involves its interaction with specific molecular targets. For example, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(4-methylphenyl)benzoate can be compared with other esters such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLHRKOAGCJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362736
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-33-7
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 3-iodobenzoate (26.1 g) in 4-iodotoluene (21.9 g) was added copper powder (31.8 g) gradually at 180°-190° C. The mixture was then stirred for 6 hours at 200°-210° C. The reaction mixture was cooled to room temperature, to which was added toluene. Insoluble materials were filtered off, and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to afford the title compound as a colorless oil (6.61 g, 29%).
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
31.8 g
Type
catalyst
Reaction Step Three
Yield
29%

Synthesis routes and methods II

Procedure details

To a stirred solution of 25.2 g of methyl 3-iodobenzoate and 21.0 g of 4-iodotoluene at 180°-190° under nitrogen was added 30.3 g of copper powder portionwise over 1 hour. When approximately one-third of the copper had been added, the reaction initiated and the temperature increased spontaneously to 240°. The mixture was allowed to cool to 210°, then was held at 210° during the addition of the remaining copper and for an additional hour. The mixture was allowed to cool to room temperature and was filtered employing benzene as solvent; the resulting filtrate was concentrated in vacuum to provide the crude product. Column chromatography on silica gel (elution=50-100% benzene/hexane) followed by distillation furnished 7.60 g of methyl 4'-methylbiphenyl-3-carboxylate [bp: 114°-115° C. (0.025 torr)] as a colorless oil; NMR (200 MHz, CDCl3): δ 8.27 (br S, 1H); 7.99 (d, 1H); 7.77 (d, 1H); 7.50 (t, 1H); 7.39 (A2B2, 4H); 3.94 (s, 3H); 2.41 (s, 3H).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
copper
Quantity
30.3 g
Type
catalyst
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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